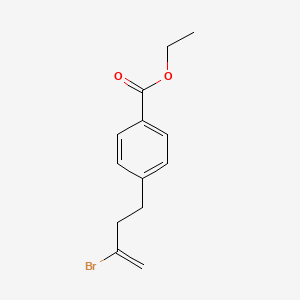

2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(3-bromobut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWCHNSFKSQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641160 | |

| Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-91-1 | |

| Record name | Ethyl 4-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-(4-carboethoxyphenyl)-1-butene chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a substituted alkene derivative containing a reactive vinyl bromide moiety, an aromatic ring, and an ethyl ester group. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides an in-depth overview of its chemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential applications.

Chemical Properties and Data

While specific experimental data for this compound is not widely available in published literature, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source/Method |

| CAS Number | 731772-91-1 | Chemical Supplier Databases |

| Molecular Formula | C₁₃H₁₅BrO₂ | Calculated |

| Molecular Weight | 283.16 g/mol | Calculated |

| IUPAC Name | ethyl 4-(3-bromo-3-buten-1-yl)benzoate | IUPAC Nomenclature |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. | Predicted based on structure |

Proposed Synthesis

A plausible synthetic route to this compound involves the allylation of a suitable aromatic precursor followed by bromination. A detailed experimental protocol for a proposed synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Step 1: Synthesis of Ethyl 4-(3-buten-1-yl)benzoate (Heck Coupling)

-

To a dry, argon-purged round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

-

Add anhydrous solvent (e.g., acetonitrile or DMF).

-

To the stirred mixture, add 3-buten-1-ol (1.2 eq) followed by a base (e.g., triethylamine, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 4-(3-buten-1-yl)benzoate.

Step 2: Allylic Bromination

-

Dissolve ethyl 4-(3-buten-1-yl)benzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., azobisisobutyronitrile, AIBN, 0.05 eq).

-

Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 5.65 (s, 1H, =CH₂), 5.45 (s, 1H, =CH₂), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.90 (t, J=7.5 Hz, 2H, Ar-CH₂), 2.70 (t, J=7.5 Hz, 2H, -CH₂-C(Br)=), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5 (C=O), 145.0 (Ar-C), 140.0 (Ar-C), 129.8 (Ar-CH), 128.5 (Ar-CH), 125.0 (C=CH₂), 118.0 (=CH₂), 60.9 (-OCH₂), 38.0 (Ar-CH₂), 35.0 (-CH₂-C(Br)=), 14.3 (-CH₃) |

| IR (KBr, cm⁻¹) | 3080 (=C-H stretch), 2980 (C-H stretch), 1720 (C=O stretch, ester), 1640 (C=C stretch), 1610, 1500 (aromatic C=C stretch), 1270, 1100 (C-O stretch), 890 (=CH₂ bend), 750 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z (%): 282/284 ([M]⁺, Br isotope pattern), 203 ([M-Br]⁺), 175, 147, 115 |

Reactivity and Potential Applications

This compound is expected to be a versatile intermediate in organic synthesis due to its distinct functional groups.

-

Vinyl Bromide: The vinyl bromide moiety is susceptible to various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of complex molecular architectures. It can also participate in Heck reactions and nucleophilic substitution reactions under specific conditions.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, acid chlorides, or reduced to an alcohol. This provides a handle for further molecular modifications and for improving properties such as solubility or for conjugation to other molecules.

-

Aromatic Ring: The para-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing alkyl and carboethoxy groups.

Potential Applications in Drug Development:

The structural motifs present in this compound are found in various biologically active compounds. Its utility in drug discovery could be as a key intermediate for the synthesis of:

-

Novel Heterocycles: Cyclization reactions involving the vinyl bromide and other parts of the molecule or with other reagents could lead to the formation of novel heterocyclic systems, which are prevalent in many drug classes.

-

Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors of various enzymes, where different substituents can be introduced to optimize binding to the active site.

-

Probes for Chemical Biology: The reactive handle of the vinyl bromide allows for the attachment of fluorescent tags or biotin, making it a potential tool for creating chemical probes to study biological processes.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Key Reactivity Pathways

Caption: Key reactive sites and potential transformations.

Synthesis of Ethyl 4-(3-bromo-3-buten-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for Ethyl 4-(3-bromo-3-buten-1-yl)benzoate, a compound of interest for its potential applications as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development. The presence of a vinyl bromide moiety and an ester functional group allows for a variety of subsequent chemical modifications.

This document provides detailed, plausible experimental protocols for a multi-step synthesis, summarizes quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and laboratory application.

Proposed Synthetic Pathway

The synthesis of Ethyl 4-(3-bromo-3-buten-1-yl)benzoate can be strategically approached through a two-step sequence, commencing with a Sonogashira coupling to form a key carbon-carbon bond, followed by a hydrozirconation-bromination to install the vinyl bromide functionality with high regioselectivity. This route is designed to offer good control over the chemical transformations and to provide a reliable method for obtaining the target molecule.

The overall synthetic scheme is as follows:

Caption: Proposed two-step synthesis of the target compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Reactants and Stoichiometry

| Step | Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |

| 1 | Ethyl 4-iodobenzoate | C₉H₉IO₂ | 276.07 | 10.0 | 1.0 |

| But-3-yn-1-ol | C₄H₆O | 70.09 | 12.0 | 1.2 | |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.2 | 0.02 | |

| Copper(I) iodide | CuI | 190.45 | 0.4 | 0.04 | |

| Triethylamine | C₆H₁₅N | 101.19 | 30.0 | 3.0 | |

| 2 | Ethyl 4-(4-hydroxybut-1-ynyl)benzoate | C₁₃H₁₄O₃ | 218.25 | 8.0 (Assumed) | 1.0 |

| Zirconocene hydrochloride (Cp₂ZrHCl) | C₁₀H₁₁ClZr | 257.86 | 9.6 | 1.2 | |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.6 | 1.2 |

Table 2: Expected Products and Yields

| Step | Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Ethyl 4-(4-hydroxybut-1-ynyl)benzoate | C₁₃H₁₄O₃ | 218.25 | 2.18 | 80-90 |

| 2 | Ethyl 4-(3-bromo-3-buten-1-yl)benzoate | C₁₃H₁₅BrO₃ | 300.16 | 2.40 | 75-85 |

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-hydroxybut-1-ynyl)benzoate via Sonogashira Coupling

This procedure outlines the palladium-catalyzed cross-coupling of an aryl iodide with a terminal alkyne.

Methodology:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-iodobenzoate (10.0 mmol, 1.0 equiv), copper(I) iodide (0.4 mmol, 0.04 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol, 0.02 equiv).

-

The flask is evacuated and backfilled with argon three times.

-

Add anhydrous triethylamine (30.0 mmol, 3.0 equiv) and but-3-yn-1-ol (12.0 mmol, 1.2 equiv) via syringe.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite to remove the catalyst and salts.

-

The filtrate is washed with saturated aqueous ammonium chloride solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(4-hydroxybut-1-ynyl)benzoate as a solid.

Caption: Workflow for the Sonogashira coupling reaction.

Step 2: Synthesis of Ethyl 4-(3-bromo-3-buten-1-yl)benzoate via Hydrozirconation-Bromination

This procedure details the conversion of the internal alkyne to a vinyl bromide using Schwartz's reagent followed by bromination.

Methodology:

-

In a dry Schlenk flask under an argon atmosphere, dissolve ethyl 4-(4-hydroxybut-1-ynyl)benzoate (8.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

To this solution, add zirconocene hydrochloride (Schwartz's reagent, 9.6 mmol, 1.2 equiv) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours, during which the solution may become a thick slurry.

-

After the hydrozirconation is complete (as can be monitored by the disappearance of the starting material by TLC), the mixture is cooled to -78 °C.

-

N-Bromosuccinimide (NBS) (9.6 mmol, 1.2 equiv) is added in one portion.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, ethyl 4-(3-bromo-3-buten-1-yl)benzoate.

Caption: Workflow for the hydrozirconation-bromination sequence.

Conclusion

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic route to Ethyl 4-(3-bromo-3-buten-1-yl)benzoate. The detailed experimental protocols and structured data are intended to facilitate the successful implementation of this synthesis in a laboratory setting. The proposed pathway, utilizing a Sonogashira coupling followed by a hydrozirconation-bromination, offers a strategic approach to this valuable chemical intermediate. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further exploration of this and related compounds.

Physical properties of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a substituted aromatic alkene derivative. Its chemical structure, featuring a bromo-substituted butene chain attached to a carboethoxyphenyl group, suggests its potential as a versatile intermediate in organic synthesis. This document provides a summary of the available technical information for this compound.

Chemical and Physical Properties

Currently, there is a notable absence of experimentally determined physical property data in publicly accessible scientific literature and databases for this compound. However, based on its chemical structure, some general properties can be inferred. The presence of the bromoalkene and the ethyl ester functionalities would classify it as a relatively non-polar molecule, likely soluble in common organic solvents and with limited solubility in water.

For reference and identification purposes, the following table summarizes the basic chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 731772-91-1 |

| Molecular Formula | C13H15BrO2 |

| Synonyms | Benzoic acid, 4-(3-bromo-3-buten-1-yl)-, ethyl ester[1] |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the reaction of a suitable precursor, such as ethyl 4-(3-buten-1-yl)benzoate, with a brominating agent. This conceptual workflow is illustrated in the diagram below. It is important to note that this represents a theoretical pathway and would require experimental validation and optimization.

Caption: Conceptual synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Its structural motifs, however, are present in various biologically active molecules, suggesting that this compound could be a valuable building block in the synthesis of novel therapeutic agents. Further research is required to explore its potential pharmacological properties.

Conclusion

This compound is a chemical compound with potential applications in synthetic organic chemistry. The lack of available data on its physical properties, specific synthesis protocols, and biological activity highlights an opportunity for further research to characterize this molecule and explore its potential uses, particularly in the fields of medicinal chemistry and materials science. Researchers interested in this compound would need to undertake foundational research to establish its properties and potential applications.

References

Commercial Availability and Synthetic Strategies for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the chemical compound 2-Bromo-4-(4-carboethoxyphenyl)-1-butene. Furthermore, in the absence of a publicly available, specific synthesis protocol for this molecule, this guide details plausible and widely utilized synthetic strategies for obtaining vinyl bromides, which can be adapted by researchers for its preparation.

Commercial Availability

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Contact Information |

| AiFChem | --INVALID-LINK-- | +1-(617)-487-3080 |

| Alfa Chemistry | --INVALID-LINK-- | +1-(516)-662-5404 |

| Ambeed, Inc. | --INVALID-LINK-- | +1-(630)-580-1088 |

| BOC Sciences | --INVALID-LINK-- | +1-(631)-485-4226 |

| SAGECHEM LIMITED | --INVALID-LINK-- | +86-(571)-86818502 |

Technical Data Summary

Detailed quantitative data for this compound is not publicly available. The following table summarizes the key information that is currently accessible.

Table 2: Summary of Available Technical Data for this compound

| Property | Value | Source / Notes |

| Chemical Name | This compound | - |

| CAS Number | 731772-91-1 | - |

| Molecular Formula | C13H15BrO2 | Calculated |

| Molecular Weight | 283.16 g/mol | Calculated |

| Purity | Not publicly available. | Inquire with supplier for CoA. |

| Melting Point | Not publicly available. | - |

| Boiling Point | Not publicly available. | - |

| Spectroscopic Data (NMR, IR, MS) | Not publicly available. | - |

Potential Synthetic Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in publicly accessible literature, general and robust methods for the synthesis of 2-bromo-1-alkenes from ketones are well-established. These methods can likely be adapted to produce the target compound from the corresponding ketone precursor, ethyl 4-(3-oxobutyl)benzoate.

One of the most common and effective methods for the synthesis of vinyl bromides from ketones is the Wittig reaction or its variations, using a brominated ylide. An alternative approach involves the conversion of the ketone to a vinyl triflate, followed by a substitution reaction to introduce the bromide.

Table 3: Overview of General Synthetic Protocols for 2-Bromo-1-Alkenes from Ketones

| Method | Key Reagents and Conditions | Description |

| Wittig-type Olefination | 1. (Bromomethyl)triphenylphosphonium bromide, strong base (e.g., n-BuLi, KHMDS) in an anhydrous aprotic solvent (e.g., THF, Et2O) at low temperature. 2. Ketone precursor. | This is a widely used method for forming a carbon-carbon double bond. A phosphorus ylide is generated in situ from the phosphonium salt and a strong base. The ylide then reacts with the ketone to form the alkene. |

| Vinyl Triflate Formation and Substitution | 1. Triflic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) and a non-nucleophilic base (e.g., 2,6-lutidine, DIPEA). 2. A source of bromide (e.g., LiBr, CuBr) and a palladium or copper catalyst. | The ketone is first converted to a more reactive vinyl triflate. The triflate group is then displaced by a bromide ion in a transition-metal-catalyzed cross-coupling reaction. |

Visualizing Synthetic Pathways and Logic

To further illustrate a potential synthetic route, the following diagrams, generated using the DOT language, outline a plausible experimental workflow and the logical relationship between different synthetic approaches.

Caption: A potential synthetic workflow for the target compound via a Wittig reaction.

Caption: Classification of general synthetic routes to vinyl bromides from common precursors.

Conclusion

This compound is a commercially available compound, accessible through several chemical suppliers. However, a significant gap exists in the public domain regarding its detailed technical specifications, including purity and spectroscopic data. For researchers requiring this compound, direct communication with the suppliers is essential to obtain comprehensive analytical information. In terms of synthesis, while a specific protocol for this molecule is not readily found, established methodologies for the preparation of 2-bromo-1-alkenes from ketones provide a strong foundation for its laboratory-scale synthesis. The experimental workflows and logical diagrams provided in this guide offer a starting point for the development of a robust synthetic route. Further experimental validation would be required to optimize reaction conditions for this specific substrate. No information regarding the involvement of this compound in any signaling pathways was identified.

Navigating the Synthesis and Handling of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety and handling protocols for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene, a valuable reagent in pharmaceutical and materials science research. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally related brominated alkenes and aryl bromides to establish a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound, with the CAS number 731772-91-1, is a substituted butene derivative. While specific experimental data for this compound is scarce, the physical and chemical properties can be extrapolated from analogous compounds. It is anticipated to be a liquid at room temperature with a limited water solubility and a density greater than water. A summary of expected physicochemical properties is presented in Table 1.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | 4-Bromo-1-butene | Allyl Bromide |

| Molecular Formula | C13H15BrO2 | C4H7Br | C3H5Br |

| Molecular Weight | 283.16 g/mol | 135.00 g/mol | 120.98 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid | Colorless to light yellow liquid |

| Boiling Point | > 200 °C (at 760 mmHg) | 98-100 °C | 70-71 °C |

| Density | > 1.0 g/cm³ | 1.33 g/mL | 1.398 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water | Slightly soluble in water |

| Flash Point | Likely > 100 °C | 1 °C | -1 °C |

Hazard Identification and Toxicology

Potential Health Effects:

-

Skin and Eye Irritation: Aryl bromides and brominated alkenes are known to be irritants. Direct contact can cause redness, pain, and potential chemical burns to the skin and serious damage to the eyes.

-

Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.

-

Mutagenicity: Styrene and some of its derivatives have been shown to be mutagenic after metabolic activation[1]. The reactive epoxide metabolites are often implicated in this toxicity[1]. Given the structural similarities, a potential for mutagenicity cannot be ruled out and appropriate precautions should be taken.

Safe Handling and Experimental Protocols

A meticulous approach to handling is paramount to ensure laboratory safety. The following protocols are based on best practices for handling hazardous organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. Figure 1 illustrates the mandatory PPE for handling this compound.

Figure 1: Mandatory Personal Protective Equipment Workflow.

General Handling Protocol

-

Ventilation: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment to prevent static discharge[2][3].

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, a clear and practiced emergency plan is crucial. Figure 2 outlines the recommended spill response workflow.

Figure 2: Spill Response Workflow.

Synthesis Outline and Considerations

While a specific, validated synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles. A potential approach involves the bromination of an appropriate alkene precursor.

Disclaimer: The following is a theoretical synthesis outline and has not been experimentally validated. It is intended for informational purposes only.

A likely precursor would be ethyl 4-(3-buten-1-yl)benzoate. The bromination of the terminal alkene could be achieved using a suitable brominating agent. The choice of brominating agent and reaction conditions is critical to avoid side reactions, such as bromination of the aromatic ring.

Table 2: Potential Reagents for Alkene Bromination

| Brominating Agent | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Selective for allylic bromination in the presence of an initiator. | Can lead to a mixture of products if conditions are not carefully controlled. |

| Pyridinium tribromide | A solid, safer alternative to liquid bromine[4]. | Releases bromine in situ, still requires careful handling. |

| Molecular Bromine (Br2) | Highly reactive and effective. | Extremely toxic and corrosive, difficult to handle safely[4][5]. |

A generalized experimental workflow for the synthesis is depicted in Figure 3.

Figure 3: Generalized Synthetic Workflow.

Conclusion

While specific safety and handling data for this compound are limited, a conservative approach based on the known hazards of similar brominated organic compounds is essential. Adherence to the general safety protocols, including the use of appropriate personal protective equipment, proper ventilation, and established emergency procedures, will enable researchers to handle this compound responsibly. Further investigation into the specific toxicological and reactive properties of this compound is warranted to refine these handling guidelines.

References

- 1. Genetic toxicity of styrene and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. youtube.com [youtube.com]

- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the utilization of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a terminal vinyl bromide, is a valuable substrate for creating complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), migratory insertion (for Heck-type reactions), and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.[3]

The substrate, this compound, is a bifunctional molecule containing a reactive vinyl bromide moiety for cross-coupling and a carboethoxyphenyl group that can be further modified or can influence the electronic properties of the system. It is commercially available from several suppliers.[4]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[5][6]

Illustrative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 78 |

| 4 | Methylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 65 |

General Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required, e.g., SPhos, 4-10 mol%).

-

Add the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv).

-

Add the degassed solvent (e.g., toluene, 1,4-dioxane, DMF, often with a small amount of water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

II. Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] In the case of this compound, it would act as the unsaturated halide.

Illustrative Data Summary

The following table presents hypothetical data for the Heck-Mizoroki reaction of this compound with various alkenes. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | DMAc | 120 | 12 | 88 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 70 |

| 4 | Cyclohexene | Pd(OAc)₂ (2) | Herrmann's Catalyst (2) | Cs₂CO₃ | Toluene | 110 | 18 | 60 |

General Experimental Protocol: Heck-Mizoroki Reaction

-

In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if necessary, e.g., PPh₃, 2-10 mol%).

-

Add the base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv).

-

Add the degassed polar aprotic solvent (e.g., DMF, DMAc, NMP).

-

Seal the tube and heat the reaction mixture to the indicated temperature (typically 100-140 °C) with stirring for the required time (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash column chromatography.

Reaction Workflow Visualization

Caption: A typical experimental workflow for the Heck-Mizoroki reaction.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Illustrative Data Summary

Below is a table with hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 82 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | DMF | 50 | 12 | 88 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | Acetonitrile | RT | 24 | 76 |

General Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) salt (e.g., CuI, 2-5 mol%).

-

Add the degassed solvent (e.g., THF, DMF, Et₃N).

-

Add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the amine base (e.g., Et₃N, diisopropylamine, 2-5 equiv).

-

Stir the reaction mixture at room temperature or heat as required (typically RT to 70 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

IV. Stille Coupling

The Stille coupling reaction joins an organohalide with an organotin compound.[9][10]

Illustrative Data Summary

The following table shows hypothetical results for the Stille coupling of this compound. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 12 | 80 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | THF | 70 | 18 | 85 |

| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 100 | 10 | 77 |

| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | CuI | DMF | 80 | 6 | 88 |

General Experimental Protocol: Stille Coupling

-

Under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in a dry, degassed solvent (e.g., toluene, THF, DMF).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands or additives (e.g., LiCl).

-

Heat the mixture to the required temperature (typically 70-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction, and if DMF is used, dilute with an equal volume of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

V. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an aryl or vinyl halide with an amine.[11][12]

Illustrative Data Summary

The following table provides hypothetical data for the Buchwald-Hartwig amination of this compound. Disclaimer: The data presented below is illustrative and intended to represent typical outcomes. Actual results may vary and require optimization.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 16 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 83 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 70 | 20 | 79 |

| 4 | Indole | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | Toluene | 100 | 24 | 75 |

General Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

Logical Relationship of Key Components in Buchwald-Hartwig Amination

Caption: Key components and their roles in the Buchwald-Hartwig amination.

References

- 1. rsc.org [rsc.org]

- 2. sciforum.net [sciforum.net]

- 3. Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound (CAS No. 731772-91-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates an allylic bromide, a reactive site for nucleophilic substitution, and a carboethoxy-substituted phenyl group, a common pharmacophore and a handle for further chemical modification. This combination makes it a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and development.

The allylic bromide moiety is susceptible to attack by a variety of nucleophiles, proceeding through either S(_N)2, S(_N)1, or related allylic rearrangement pathways (S(_N)2' and S(_N)1'). The specific pathway and product distribution are influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature. Understanding and controlling these factors are crucial for the selective synthesis of desired products.

These application notes provide an overview of potential nucleophilic substitution reactions on this compound and include detailed, generalized protocols for conducting these transformations with common classes of nucleophiles.

Reaction Pathways

The nucleophilic substitution reactions of this compound can proceed through several mechanistic pathways, primarily S(_N)2 and S(_N)1, along with their allylic rearrangement counterparts, S(_N)2' and S(_N)1'. The competition between these pathways is dictated by the reaction conditions.

-

S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds with inversion of stereochemistry at the carbon center.

-

S(_N)1 Pathway: This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize the intermediate allylic carbocation. This pathway often leads to a mixture of regioisomers (direct substitution and allylic rearrangement) and stereoisomers.

-

Allylic Rearrangement (S(_N)'): The presence of the double bond allows for nucleophilic attack at the γ-carbon, leading to a rearranged product. This is a common occurrence in reactions of allylic halides.

Application Notes and Protocols: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a versatile bifunctional building block in organic synthesis. Its chemical structure, featuring a reactive vinyl bromide moiety and a carboethoxy-substituted phenyl group, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of complex organic molecules, including substituted naphthalenes and other polycyclic systems, which are important scaffolds in medicinal chemistry and materials science. The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, providing a powerful tool for carbon-carbon bond formation.

Key Applications

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions offer a straightforward and efficient methodology for the construction of complex molecular architectures.

1. Heck Reaction: The vinyl bromide moiety can readily participate in Heck reactions with various alkenes. This reaction is a powerful method for the formation of substituted dienes and has been widely applied in the synthesis of natural products and pharmaceuticals.

2. Suzuki Reaction: Coupling of the vinyl bromide with boronic acids or their derivatives via the Suzuki reaction provides access to a wide array of substituted styrenes and other vinylated aromatic compounds. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

3. Intramolecular Cyclization: The strategic positioning of the vinyl bromide and the phenyl ring allows for intramolecular cyclization reactions, particularly intramolecular Heck reactions, to construct fused ring systems such as substituted dihydronaphthalenes. These structures can serve as key intermediates in the synthesis of biologically active molecules.

Experimental Protocols

While specific literature examples detailing the use of this compound are not extensively documented, the following protocols for Heck and Suzuki reactions are based on well-established procedures for similar vinyl bromide substrates and are expected to be applicable.

Protocol 1: Heck Reaction with an Alkene

This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and a generic alkene.

Reaction Scheme:

Figure 1: General workflow for the Heck reaction.

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity | >95% (after chromatography) |

Protocol 2: Suzuki Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Figure 2: General workflow for the Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene/Ethanol/Water solvent mixture

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.1 mmol) in a mixture of toluene (4 mL) and ethanol (1 mL).

-

Add an aqueous solution of potassium carbonate (2 M, 2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 75-95% |

| Purity | >95% (after chromatography) |

Potential in Drug Discovery and Medicinal Chemistry

While direct biological activity of this compound has not been reported, its derivatives have the potential to be biologically active. The substituted naphthalene and related polycyclic aromatic scaffolds that can be synthesized from this building block are present in numerous pharmacologically active compounds. For instance, substituted naphthalenes are known to exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties.

The ester functionality on the phenyl ring provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used to form amides or other derivatives to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Logical Relationship for Drug Discovery Application:

Figure 3: Workflow from building block to lead compound identification.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in powerful carbon-carbon bond-forming reactions like the Heck and Suzuki couplings, as well as intramolecular cyclizations, makes it an attractive starting material for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The provided protocols offer a starting point for researchers to explore the synthetic utility of this compound in their own research endeavors.

Application Notes and Protocols for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in Medicinal Chemistry

Disclaimer: Publicly available research on the specific medicinal chemistry applications of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene is limited. The following application notes and protocols are based on the known reactivity of its functional groups and data from analogous compounds. These should be regarded as a theoretical framework to guide potential research and development.

Introduction

This compound is a bifunctional organic molecule with potential as a versatile building block in medicinal chemistry. Its structure, featuring a reactive vinyl bromide and a carboethoxyphenyl group, allows for a variety of chemical modifications to generate libraries of compounds for drug discovery. The vinyl bromide moiety can participate in cross-coupling reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to other functional groups, enabling the exploration of diverse chemical space.

Potential therapeutic areas for derivatives of this compound could include oncology, inflammation, and infectious diseases, where similar phenylbutene scaffolds have shown activity. The molecule serves as a starting point for the synthesis of more complex structures with potential biological activity.

Potential Applications in Drug Discovery

-

Scaffold for Kinase Inhibitors: The phenylbutene core can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors.

-

Intermediate for Receptor Agonists/Antagonists: The carboethoxyphenyl group can be modified to interact with specific receptor binding pockets.

-

Precursor for Anti-proliferative Agents: The vinyl bromide allows for the introduction of various substituents that can modulate cytotoxic activity.

Hypothetical Quantitative Data

The following table represents hypothetical data for a series of derivatives synthesized from this compound, tested for their inhibitory activity against a hypothetical kinase, "Kinase X".

| Compound ID | R-Group Modification | IC50 (nM) against Kinase X |

| LEAD-001 | Phenyl | 850 |

| LEAD-002 | 4-Fluorophenyl | 620 |

| LEAD-003 | 3-Pyridyl | 450 |

| LEAD-004 | 2-Thienyl | 710 |

| LEAD-005 | Cyclohexyl | >10,000 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with various boronic acids to generate a library of derivatives.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

-

Triphenylphosphine (PPh3) (0.1 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and K2CO3 (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Hydrolysis of the Ethyl Ester

This protocol outlines the hydrolysis of the carboethoxy group to the corresponding carboxylic acid, a common step to increase solubility or to enable further functionalization.

Materials:

-

Substituted 4-(4-carboethoxyphenyl)-1-butene derivative

-

Lithium hydroxide (LiOH) (3.0 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the ester starting material in a mixture of THF and water (3:1 ratio).

-

Add LiOH (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid.

Visualizations

Caption: Synthetic and screening workflow for drug discovery.

Caption: Potential reaction pathways for derivatization.

Application of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in Materials Science: A Prospective Analysis

Note to the Reader: As of late 2025, specific applications and detailed experimental protocols for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene in materials science are not extensively documented in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the known reactivity of its constituent functional groups: a vinyl bromide and a carboethoxyphenyl moiety. The protocols and data herein are illustrative and intended to serve as a foundational guide for researchers exploring the potential of this compound.

Introduction

This compound is a bifunctional organic molecule with significant potential as a monomer and building block in the synthesis of advanced functional polymers and materials. Its structure combines a reactive vinyl bromide group, suitable for polymerization and cross-coupling reactions, with a carboethoxyphenyl group, which can be used to tailor properties such as solubility, thermal stability, and liquid crystalline behavior. This unique combination makes it a promising candidate for applications in optoelectronics, specialty polymers, and advanced composites.

Potential Applications and Synthetic Pathways

The dual functionality of this compound allows for its incorporation into polymeric structures through several synthetic strategies.

Polymer Synthesis via Vinyl Polymerization

The vinyl group of the molecule can undergo polymerization, typically initiated by radical or transition-metal catalysis, to produce polymers with pendant carboethoxyphenyl groups. These side chains can impart desirable properties to the polymer backbone.

Caption: Workflow for vinyl polymerization of the monomer.

Experimental Protocol: Illustrative Radical Polymerization

-

Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq) in degassed anhydrous toluene.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80°C for 12-24 hours.

-

Purification: After cooling to room temperature, precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like cold methanol.

-

Isolation: Filter the precipitate and dry it under vacuum to yield the purified polymer.

-

Characterization: Analyze the polymer's structure, molecular weight, and thermal properties using NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Post-Polymerization Modification

The bromine atom on the polymer side chain serves as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups, enabling the synthesis of a diverse library of materials from a single parent polymer. For example, the bromine can be substituted via nucleophilic substitution or used in cross-coupling reactions.

Caption: Pathways for post-polymerization modification.

Experimental Protocol: Illustrative Nucleophilic Substitution (Azide)

-

Preparation: Dissolve the bromo-functionalized parent polymer (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction: Add sodium azide (NaN₃) (1.5 eq) to the solution and stir at 50-70°C for 24 hours.

-

Purification: Precipitate the modified polymer in water, filter, and wash thoroughly to remove excess reagents.

-

Isolation: Dry the polymer under vacuum.

-

Characterization: Confirm the substitution by FT-IR spectroscopy (appearance of azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Prospective Material Properties and Data

While specific quantitative data for polymers derived from this compound is not available, the properties can be hypothesized based on its structure. The rigid phenyl ring and the polar ester group are expected to influence the material's characteristics.

Table 1: Hypothetical Properties of Polymers Derived from this compound

| Property | Parent Polymer (P1) | Post-Modified Polymer (e.g., with polar groups) | Rationale |

| Glass Transition (Tg) | Expected to be relatively high (>100°C) | May increase or decrease depending on side group | The rigid phenyl rings in the side chains restrict chain mobility, leading to a higher Tg. |

| Solubility | Soluble in common organic solvents (THF, Chloroform) | Modifiable (e.g., increased polarity) | The carboethoxy group enhances solubility in organic media. Modification can tune solubility. |

| Refractive Index | Expected to be high | Can be tuned | Aromatic and bromine-containing polymers often exhibit high refractive indices.[1] |

| Flame Retardancy | Potentially enhanced | Maintained or enhanced | The presence of bromine is known to confer flame-retardant properties to polymers.[1] |

Conclusion for Researchers and Drug Development Professionals

For materials scientists, this compound represents a versatile building block for creating novel polymers with tunable properties. The synthetic pathways outlined provide a roadmap for exploring its potential in areas requiring high thermal stability, specific optical properties, or flame retardancy.

For professionals in drug development, while this compound is primarily positioned for materials science, polymers derived from it could be explored as functional excipients, drug delivery vehicles, or scaffolds for tissue engineering, particularly after modification with biocompatible moieties. The ester linkage in the side chain also offers a potential site for hydrolytic degradation, which could be advantageous in biomedical applications.

Further experimental investigation is necessary to validate these prospective applications and to fully characterize the materials derived from this promising compound.

References

Application Notes: Functionalization of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the chemical modification of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene. This compound serves as a versatile building block in organic synthesis, featuring a reactive vinyl bromide moiety and a terminal double bond. These functional groups allow for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and alkene additions. The following sections detail experimental procedures, typical reaction conditions, and graphical representations of key reaction pathways and workflows, providing a comprehensive guide for its use in the synthesis of complex molecules and potential pharmaceutical intermediates.

Overview of Functionalization Pathways

This compound offers two primary sites for chemical modification: the vinyl bromide group and the terminal alkene. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The alkene can undergo various addition reactions, such as epoxidation. The diagram below illustrates the principal synthetic routes for functionalizing this substrate.

Caption: Key functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the vinyl bromide with an organoboron reagent, such as a boronic acid or ester.[1][2][3][4] This reaction exhibits high functional group tolerance.[1]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

| Component | Example | Molar Equiv. | Purpose |

| Substrate | This compound | 1.0 | Electrophile |

| Boronic Acid | Arylboronic acid, Vinylboronic acid | 1.1 - 1.5 | Nucleophile |

| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 0.01 - 0.05 | Catalyst |

| Ligand | SPhos, XPhos, PPh₃ | 0.02 - 0.10 | Stabilizes and activates catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | 2.0 - 3.0 | Activates boronic acid, neutralizes HBr |

| Solvent | Toluene, Dioxane, THF, Isopropanol (often with water) | - | Reaction medium |

| Temperature | 60 - 110 °C | - | Thermal energy |

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and Cesium Fluoride (CsF, 2.5 mmol, 2.5 equiv.).[3]

-

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add 5 mL of degassed isopropanol to the flask via syringe.

-

Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene, such as styrene or an acrylate, to form a new, more substituted alkene.[5][6][7] This reaction is highly valuable for extending carbon chains and creating conjugated systems. The regioselectivity (α vs. β substitution) can often be controlled by the choice of ligands and reaction conditions.[7]

Table 2: Typical Conditions for Heck Reaction of Vinyl Bromides

| Component | Example | Molar Equiv. | Purpose |

| Substrate | This compound | 1.0 | Electrophile |

| Alkene | Styrene, Butyl acrylate | 1.2 - 2.0 | Nucleophile |

| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.01 - 0.05 | Catalyst |

| Ligand | P(o-tol)₃, PPh₃, dppf, NHC ligands | 0.02 - 0.10 | Stabilizes catalyst, controls selectivity |

| Base | Et₃N, K₂CO₃, KOAc, Cs₂CO₃ | 1.5 - 2.5 | Base/Halide scavenger |

| Solvent | DMF, DMA, NMP, Toluene | - | Reaction medium |

| Temperature | 80 - 140 °C | - | Thermal energy |

Detailed Protocol: Heck Reaction with Styrene

-

Reaction Setup: In an oven-dried Fisher-Porter tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and potassium acetate (KOAc, 2.2 mmol, 2.2 equiv.).[5]

-

Catalyst Addition: Add the palladium catalyst, for example, an oxime-palladacycle catalyst (0.03 mmol, 3 mol%).[5]

-

Solvent Addition: Add 5 mL of N,N-dimethylacetamide (DMA).

-

Reaction Execution: Seal the tube, purge with ethylene (if used as the alkene) or an inert gas, and heat to 105-110 °C with stirring for 18-24 hours.[5]

-

Monitoring: Follow the reaction's progress via TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with diethyl ether (25 mL), filter through a pad of celite to remove palladium black, and wash the filtrate with water (3 x 15 mL).

-

Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the residue using column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is the premier method for synthesizing enynes by coupling the vinyl bromide with a terminal alkyne.[8][9][10][11] The reaction is co-catalyzed by palladium and a copper(I) salt.

Table 3: Typical Conditions for Sonogashira Coupling of Vinyl Bromides

| Component | Example | Molar Equiv. | Purpose |

| Substrate | This compound | 1.0 | Electrophile |

| Alkyne | Phenylacetylene, 1-Hexyne | 1.1 - 2.0 | Nucleophile |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ | 0.01 - 0.05 | Primary catalyst |

| Cu Co-catalyst | CuI | 0.02 - 0.20 | Co-catalyst, forms copper acetylide |

| Ligand | PPh₃ | 0.02 - 0.10 | Stabilizes Pd catalyst |

| Base | Et₃N, Diisopropylamine (DIPA) | 2.0 - 7.0 | Deprotonates alkyne, neutralizes HBr |

| Solvent | THF, DMF, Toluene | - | Reaction medium |

| Temperature | 25 - 100 °C | - | Thermal energy |

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in degassed THF (5 mL) in a Schlenk flask under argon, add Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%) and CuI (0.025 mmol, 2.5 mol%).[10]

-

Reagent Addition: Sequentially add diisopropylamine (7.0 mmol, 7.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.[10]

-

Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-3 hours.

-

Monitoring: Monitor for the disappearance of the starting material by TLC.

-

Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with additional Et₂O.[10]

-

Purification: Wash the filtrate with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.[10]

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Other Cross-Coupling Reactions

-

Stille Coupling: This reaction uses an organotin reagent as the nucleophile. While effective, the toxicity of tin compounds is a significant drawback.[12][13][14]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the vinyl bromide with an amine, providing access to enamines.[15][16]

Functionalization of the Alkene

Epoxidation

The terminal double bond can be selectively epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction forms a reactive epoxide ring, which is a valuable intermediate for further synthetic transformations.[17][18][19]

Table 4: Typical Conditions for Epoxidation

| Component | Example | Molar Equiv. | Purpose |

| Substrate | This compound | 1.0 | Alkene |

| Oxidizing Agent | mCPBA, Hydrogen peroxide | 1.0 - 1.2 | Oxygen source |

| Solvent | Dichloromethane (DCM), Chloroform | - | Reaction medium |

| Buffer | NaHCO₃, Na₂HPO₄ (optional) | 1.5 - 2.0 | Neutralizes acid |

| Temperature | 0 - 25 °C | - | Controls reactivity |

Detailed Protocol: Epoxidation with mCPBA

-

Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add mCPBA (77% max, ~1.1 mmol, 1.1 equiv.) portion-wise over 10 minutes.

-

Reaction Execution: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting alkene is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude epoxide can be purified by column chromatography if necessary.

General Experimental Workflow

The workflow for a typical palladium-catalyzed cross-coupling reaction involves several key stages, from preparation to final analysis. Proper execution under an inert atmosphere is critical for success, as Pd(0) catalysts are sensitive to oxygen.

Caption: General experimental workflow for cross-coupling reactions.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. books.rsc.org [books.rsc.org]

- 8. books.rsc.org [books.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Stille Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Stille Coupling with Bromoalkenes

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] Discovered by John K. Stille, this reaction has become a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical research and materials science.[2] Its significance lies in its remarkable tolerance for a wide array of functional groups, the use of air- and moisture-stable organostannane reagents, and generally mild reaction conditions.[1][3][4]

This application note provides a detailed experimental procedure for the Stille coupling of bromoalkenes (vinyl bromides) with organostannanes. Bromoalkenes are common substrates, and this transformation is crucial for the synthesis of complex molecules such as polyenes, substituted alkenes, and macrocycles found in numerous natural products and active pharmaceutical ingredients.[5] The protocol will cover the reaction setup, execution, work-up, and purification, along with data on typical reaction conditions and visualizations of the experimental workflow and catalytic cycle.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving a palladium(0) species.[5][2] The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the bromoalkene (R¹-X), forming a Pd(II) intermediate.[3][4]

-

Transmetalation : The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium center. This is often the rate-determining step of the cycle.[4][6] Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate this step.[2][7]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium intermediate are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

Caption: Catalytic cycle for the Stille coupling reaction.

Experimental Protocol: Stille Coupling of a Bromoalkene

This protocol describes a general procedure for the palladium-catalyzed Stille coupling of a generic bromoalkene with an organostannane.

Materials and Reagents

-

Bromoalkene (1.0 eq)

-

Organostannane (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., P(o-tol)₃, AsPh₃) (2-10 mol%)

-

Additive (optional, e.g., CuI, LiCl)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

-

Saturated aqueous potassium fluoride (KF) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Silica gel for column chromatography

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure

-

Reaction Setup :

-

Addition of Reagents :

-

Add the anhydrous, degassed solvent via syringe.[8] The typical concentration is 0.1 M to 0.5 M with respect to the bromoalkene.

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

-

Add the organostannane reagent via syringe.[4] If the organostannane is a solid, it can be added with the other solids in step 1.

-

-

Reaction Execution :

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

-

To remove the toxic tin by-products, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.[4] A precipitate of tributyltin fluoride will form.

-